molecular formula C27H23N3O3S B2986407 2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one CAS No. 1114878-29-3

2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one

Cat. No.: B2986407
CAS No.: 1114878-29-3
M. Wt: 469.56
InChI Key: LZTNPWXIBGJGDR-UHFFFAOYSA-N
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Description

2-(((2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one is a synthetic quinazolinone derivative offered for research purposes. This compound belongs to a class of chemicals known for a diverse range of biological activities, making it a valuable scaffold in medicinal chemistry and drug discovery. Quinazolinone analogs have demonstrated significant potential in scientific research, particularly in the areas of oncology and microbiology. Structurally similar compounds have shown promising in vitro cytotoxicity against various human cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancers, with some analogs exhibiting IC50 values in the low micromolar range . The core structure is also associated with antibacterial properties, with research indicating efficacy against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action for quinazolinone derivatives can vary with specific structural modifications but often involves enzyme inhibition. Some close analogs are known to function as inhibitors of dihydrofolate reductase (DHFR), a key target in anticancer and antimicrobial therapy . The molecular structure of this compound integrates a quinazolin-4(3H)-one core substituted at the 3-position with a phenyl group and at the 2-position with a thioether-linked oxazole moiety. The oxazole ring is further functionalized with a 5-methyl group and a 2-ethoxyphenyl substituent, which may influence its pharmacodynamic and pharmacokinetic properties. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments and analyses to characterize the compound fully for their specific applications.

Properties

IUPAC Name

2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-3-32-24-16-10-8-14-21(24)25-28-23(18(2)33-25)17-34-27-29-22-15-9-7-13-20(22)26(31)30(27)19-11-5-4-6-12-19/h4-16H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTNPWXIBGJGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one is a member of the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, including anti-cancer, antibacterial, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N3O3SC_{23}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 419.5 g/mol. The compound's structure includes a quinazolinone core, which is critical for its biological interactions.

1. Anti-Cancer Activity

Quinazolinone derivatives have shown promising anti-cancer properties. A study indicated that phenyl-substituted quinazolinones demonstrate moderate inhibitory effects on various cancer cell lines, with IC50 values typically in the low micromolar range . The activity is influenced by substituents on the quinazolinone ring; for instance, bulky groups enhance biological activity.

Table 1: Anti-Cancer Activity of Quinazolinone Derivatives

Compound IDStructure DescriptionIC50 (µM)Cell Line Tested
Compound 10Dual EGFR/HER2 inhibitor0.36–40.90MDA-MB-231
Compound 21Hydroxy analogReduced activityVarious
Compound 19Dihydro quinazoline-benzamide hybridHighest activityVarious

2. Antibacterial Activity

Research has demonstrated that quinazolinones possess significant antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes essential for survival. The compound's structural features contribute to its effectiveness against various bacterial strains.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

  • Dipeptidyl Peptidase IV (DPP-IV) : Known for its role in glucose metabolism, inhibition of DPP-IV can aid in diabetes management.
  • Cyclooxygenase (COX) : Compounds with quinazolinone structures have been shown to inhibit COX enzymes, which are involved in inflammatory processes.

Table 2: Enzyme Inhibition Potency

EnzymeCompound IDIC50 (nM)
DPP-IVCompound 210.76
COX-1/COX-2Compound 19Moderate

Case Studies

A notable study synthesized a series of quinazolinone-based hybrids and evaluated their biological activities. The results indicated that compounds with specific functional groups exhibited enhanced anti-cancer and enzyme inhibition activities compared to their analogs .

Comparison with Similar Compounds

Data Tables

Table 1. Key Structural Features of Analogs

Compound Oxazole Substituent Quinazolinone Substituent Molecular Weight Similarity Score
Target Compound 2-ethoxyphenyl 3-phenyl ~447.5*
CAS 1114654-46-4 3-chlorophenyl 3-ethyl 411.9 N/A
CAS 953770-85-9 4-ethylphenyl N-phenethylacetamide ~400.5 0.56
CAS 757251-39-1 Benzo[d]oxazole 4-chlorothiazole ~297.3 0.52
Compound 48 () Glucopyranosylthiourea ~650.0 (est.) N/A

*Estimated based on molecular formula.

Research Implications

The structural variations highlighted above suggest that:

Substituent Position : Ortho vs. para substitutions on the oxazole ring modulate steric and electronic effects, impacting target selectivity.

Core Heterocycles: Quinazolinone’s aromaticity is critical for interactions with biological targets, whereas oxadiazole or acetamide replacements may shift mechanism-of-action.

Thioether Modifications: Polar groups (e.g., glucopyranosyl) enhance solubility but may limit bioavailability in lipophilic environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving thiol intermediates. For example, a heterocyclic thiol group (e.g., in the oxazole moiety) can react with a quinazolinone derivative under mild basic conditions. Catalytic systems like PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C improve yield by enhancing reaction homogeneity and reducing side products . Purification via hot-water washing and recrystallization in aqueous acetic acid ensures purity (>95% by TLC) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • IR spectroscopy to confirm thioether (C-S, ~600–700 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups.
  • ¹H NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and ethoxy/methyl groups (δ 1.2–1.4 ppm for CH₃; δ 3.8–4.2 ppm for OCH₂).
  • HPLC with a C18 column (acetonitrile/water mobile phase) for purity assessment. Retention time and peak symmetry should align with standards .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies:

  • pH stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 48–72 hours. Monitor degradation via HPLC.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track changes via UV spectroscopy .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Conduct molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or enzymes). Focus on the thioether and quinazolinone moieties as key pharmacophores.
  • Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns.
  • Compare results with derivatives (e.g., thiadiazole analogs) to identify structure-activity relationships .

Q. How can tautomeric equilibria or electronic effects influence the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Analyze tautomerism via DFT calculations (Gaussian 09) to evaluate energy differences between thione-thiol forms.
  • Use Hammett constants to quantify electron-withdrawing/donating effects of substituents (e.g., ethoxy vs. methyl groups).
  • Correlate electronic properties with experimental data (e.g., antioxidant activity assays like DPPH radical scavenging) .

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer :

  • Follow ISO 14507 for soil/water partitioning studies. Use LC-MS/MS to quantify residual levels in environmental matrices.
  • Apply microcosm assays to assess biodegradation pathways.
  • For toxicity, use Daphnia magna (OECD 202) or Aliivibrio fischeri (ISO 11348) bioassays. Dose-response curves and EC₅₀ values should be compared with regulatory thresholds .

Methodological Nuances for Data Contradictions

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Cross-validate assays (e.g., antimicrobial activity via broth microdilution vs. disk diffusion).
  • Control for solvent effects (DMSO vs. ethanol) on solubility and bioactivity.
  • Perform meta-analysis of published IC₅₀/EC₅₀ values, adjusting for assay variability (e.g., cell line differences) .

Q. What strategies optimize the compound’s selectivity toward a specific enzyme isoform?

  • Methodological Answer :

  • Use kinetic studies (Lineweaver-Burk plots) to differentiate inhibition mechanisms (competitive vs. non-competitive).
  • Design fluorogenic probes (e.g., FRET substrates) for real-time activity monitoring.
  • Synthesize and test methyl/ethoxy analogs to map steric and electronic tolerances of the target active site .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.